8-Fluoro-2-methylquinazolin-5-amine
Description
Structure
3D Structure
Properties
CAS No. |
825654-53-3 |
|---|---|
Molecular Formula |
C9H8FN3 |
Molecular Weight |
177.18 g/mol |
IUPAC Name |
8-fluoro-2-methylquinazolin-5-amine |
InChI |
InChI=1S/C9H8FN3/c1-5-12-4-6-8(11)3-2-7(10)9(6)13-5/h2-4H,11H2,1H3 |
InChI Key |
VKDCEZNDLSXFLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=N1)N)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 8 Fluoro 2 Methylquinazolin 5 Amine
Precursor Synthesis and Reactivity Pathways for Fluoroanthranilic Acid Derivatives
The synthesis of the target compound, 8-Fluoro-2-methylquinazolin-5-amine, fundamentally relies on the availability of a correctly substituted anthranilic acid derivative. The key precursor required is 2,5-diamino-3-fluorobenzoic acid . While specific synthesis routes for this exact precursor are not widely documented, its preparation can be inferred from established methodologies for analogous compounds, such as 2-amino-3-fluorobenzoic acid. orgsyn.org
The synthesis of 2-amino-3-fluorobenzoic acid often starts from 2-fluoroaniline, which undergoes acylation to protect the amine, followed by a Friedel-Crafts type reaction and subsequent oxidation and deprotection. orgsyn.org A more direct route involves the oxidative cleavage of a fluorinated isatin. For instance, 7-fluoroisatin (B1296980) can be treated with hydrogen peroxide in a basic solution to yield 2-amino-3-fluorobenzoic acid. orgsyn.org
A plausible pathway to the required 2,5-diamino-3-fluorobenzoic acid would likely commence with a commercially available, appropriately substituted fluoronitrobenzene. For example, starting with 2,4-dinitro-1-fluorobenzene, a selective reduction of one nitro group, followed by introduction of a carboxyl group and subsequent reduction of the second nitro group, could yield the desired precursor. The reactivity of these precursors is centered on the ortho-relationship of the primary amine and the carboxylic acid, which is essential for the subsequent quinazoline (B50416) ring formation.
Table 1: Representative Synthesis of a Fluoroanthranilic Acid Precursor
| Step | Reactant | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 2-Fluoro-1,3-dinitrobenzene | NaSH, Ethanol (B145695) | 2-Amino-1,3-dinitrobenzene | - | Inferred |
| 2 | 2-Amino-1,3-dinitrobenzene | 1. NaNO₂, HCl; 2. CuCN | 2-Cyano-1,3-dinitrobenzene | - | Inferred |
| 3 | 2-Cyano-1,3-dinitrobenzene | H₂SO₄, H₂O, Heat | 2-Carboxy-1,3-dinitrobenzene | - | Inferred |
Note: This table presents a generalized, inferred pathway. The synthesis of the specific 5-amino, 3-fluoro isomer would require a different starting material and strategic functional group interconversions.
Classical and Modern Approaches to Quinazoline Ring Formation
The construction of the quinazoline ring is a well-established field in heterocyclic chemistry. For the synthesis of 2-methylated quinazolines, both classical and modern methods are employed, starting from an anthranilic acid derivative.
Condensation Reactions for Quinazolinone Core Construction
The most common classical method for constructing the 2-methyl-4(3H)-quinazolinone core is the Niementowski quinazoline synthesis . wikipedia.org This reaction involves the thermal condensation of an anthranilic acid with an amide. wikipedia.orgnih.gov To incorporate the 2-methyl group, acetamide (B32628) is the reagent of choice. The reaction is typically performed by heating the anthranilic acid precursor with excess acetamide at elevated temperatures, which drives the condensation and subsequent cyclization. wikipedia.org
The initial step is the formation of an N-acylanthranilic acid intermediate. This condensation can be facilitated by dehydrating agents or simply by heat, which removes water and drives the equilibrium towards the amide product. Microwave irradiation has been shown to significantly accelerate this reaction, reducing reaction times and often increasing yields compared to conventional heating. nih.gov
Cyclization Strategies Involving Amine and Carboxylic Acid Derivatives
Following the initial condensation, the N-acylanthranilic acid intermediate undergoes an intramolecular cyclization to form the quinazolinone ring. This key ring-closing step involves the nucleophilic attack of the nitrogen atom of the newly formed amide onto the carboxylic acid carbon, followed by dehydration.
Reaction Scheme: Niementowski Synthesis
Methyl Group Introduction at C-2 and Amine Functionalization at C-5
The construction of the this compound molecule necessitates precise control over the introduction of the methyl group at the C-2 position and the amine group at the C-5 position of the quinazoline core.
The introduction of the 2-methyl group is commonly achieved by using a precursor that contains a two-carbon unit, which will form the C-2 and its methyl substituent. A widely used method involves the cyclization of an anthranilic acid derivative with acetic anhydride (B1165640) to form a 2-methyl-4H-3,1-benzoxazin-4-one intermediate. tandfonline.com This intermediate can then react with a nitrogen source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form the final quinazoline or quinazolinone ring system. tandfonline.com For the target molecule, a plausible starting material would be a 2-amino-3-fluorobenzoic acid derivative.
The functionalization at the C-5 position with an amine group typically involves a nitration-reduction sequence on the aniline (B41778) precursor before the quinazoline ring is formed. For instance, a synthesis could begin with a 2,6-difluoro-nitrobenzene derivative. A nucleophilic aromatic substitution (SNAr) reaction could introduce an amino group, followed by cyclization and methyl group introduction. The nitro group at the position corresponding to the final C-5 amine would then be reduced in a later step, often using standard reducing agents like tin(II) chloride or catalytic hydrogenation.
Advanced Synthetic Techniques and Green Chemistry Principles
In recent years, the synthesis of quinazoline derivatives has benefited from the adoption of advanced techniques that improve efficiency and align with the principles of green chemistry. These methods aim to reduce reaction times, minimize waste, and avoid hazardous materials.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including quinazolines. frontiersin.org The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. researchgate.net This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to different reaction kinetics and selectivities. frontiersin.orgrsc.org
For quinazoline synthesis, MAOS has been successfully applied to various reaction types, including condensation reactions, cyclizations, and multicomponent reactions. nih.govopenmedicinalchemistryjournal.com For example, the condensation of 2-aminobenzonitriles with aldehydes or the cyclization of 2-aminoarylalkanone O-phenyl oximes can be significantly expedited under microwave conditions. nih.govorganic-chemistry.org The rapid, high-yield nature of MAOS makes it a highly attractive method for constructing the this compound scaffold, potentially improving the efficiency of key cyclization or functionalization steps.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinazolinone Derivatives
| Reaction Type | Conventional Heating (Time, Yield) | Microwave Irradiation (Time, Yield) | Reference |
|---|---|---|---|
| Cyclocondensation of anthranilic acid | 3-6 hours, 48-89% | 10-20 minutes, 66-97% | researchgate.net |
| Synthesis from 2-aminophenyl carbonyls and nitriles | Not specified | 10 minutes, 72-78% | mdpi.com |
| Synthesis from 2-halobenzoic acids and amidines | Not specified | Not specified, but described as rapid | rsc.org |
| Synthesis from 2-aminobenzylamine and aldehydes | Not specified | 2-45 minutes, 70-99% | frontiersin.org |
Adherence to green chemistry principles has led to the development of synthetic protocols that operate under catalyst-free and solvent-free conditions. These methods reduce the environmental impact by eliminating potentially toxic metal catalysts and volatile organic solvents. orientjchem.org
One such approach is the use of grindstone chemistry, where reactants are ground together in the absence of any solvent. orientjchem.org This technique has been used for the one-pot multicomponent synthesis of octahydroquinazolinones, demonstrating that the reaction can proceed efficiently without a catalyst. orientjchem.org Another green strategy involves using low-melting, biodegradable mixtures, such as a combination of maltose, dimethylurea, and ammonium chloride, as a reaction medium. rsc.orgresearchgate.net This method allows for the catalyst-free, one-pot synthesis of quinazoline derivatives in high yields via the reaction of 2-aminoaryl ketones, aldehydes, and ammonium acetate. rsc.orgresearchgate.net
Transition-metal-free syntheses have also been reported, utilizing reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) under microwave irradiation to prepare 2,4-disubstituted quinazolines from 2-aminophenyl carbonyl compounds and nitriles in a solvent-free, one-pot reaction. mdpi.com These eco-friendly approaches offer significant advantages in terms of cost, safety, and sustainability for the large-scale production of quinazoline-based compounds.
Table 2: Examples of Green Synthetic Methods for Quinazolines
| Method | Key Features | Reactants | Yield | Reference |
|---|---|---|---|---|
| Grindstone Chemistry | Solvent-free, Catalyst-free | Dimedone, Thio urea, Aromatic aldehydes | Good (qualitative) | orientjchem.org |
| Low Melting Sugar-Urea-Salt Mixture | Catalyst-free, Biodegradable solvent | 2-Aminoaryl ketones, Aldehyde, Ammonium acetate | High (quantitative) | rsc.org, researchgate.net |
| Iodine-Catalyzed Oxidation | Transition-metal-free, Solvent-free | 2-Aminobenzophenones, Benzylamines, O2 | 56-90% | mdpi.com |
Chemical Transformations and Derivatization of 8 Fluoro 2 Methylquinazolin 5 Amine
Functional Group Interconversions on the Quinazoline (B50416) Nucleus
The inherent reactivity of the functional groups on the 8-Fluoro-2-methylquinazolin-5-amine nucleus allows for a variety of chemical modifications. These transformations are pivotal for tuning the molecule's properties and for preparing it for further synthetic elaborations.
Reactions of the Amine Group at C-5 (e.g., Acylation, Alkylation, Schiff Base Formation)
The primary amine group at the C-5 position is a versatile handle for a range of functionalization reactions, including acylation, alkylation, and the formation of Schiff bases.
Acylation: The amine group can be readily acylated to form amides. A notable example is the reaction of this compound with acetic anhydride (B1165640) to produce N-(8-fluoro-2-methylquinazolin-5-yl)acetamide. This transformation is typically carried out in the presence of a base or can proceed with the acid anhydride itself.
Table 1: Acylation of this compound
| Acylating Agent | Product | Reaction Conditions | Yield | Reference |
| Acetic anhydride | N-(8-fluoro-2-methylquinazolin-5-yl)acetamide | Not specified in available literature | Not specified in available literature | Patent |
Alkylation: The nucleophilic nature of the amine group allows for alkylation with various alkyl halides. This reaction typically proceeds via a nucleophilic substitution mechanism. While direct alkylation can sometimes lead to mixtures of mono- and poly-alkylated products, controlling the stoichiometry and reaction conditions can favor the desired product.
Schiff Base Formation: The condensation of the primary amine with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. nih.govurfu.ru This reaction is reversible and is often carried out with the removal of water to drive the equilibrium towards the product. nih.gov These Schiff bases can serve as versatile intermediates for the synthesis of more complex heterocyclic systems or as ligands for metal complexes. urfu.ruunar.ac.idlibretexts.org For instance, the reaction of a substituted 3-amino-2-methyl-3H-quinazolin-4-one with various acetophenones in the presence of acetic acid yields a series of Schiff bases. unar.ac.id
Modifications at the Methyl Group at C-2
The methyl group at the C-2 position of the quinazoline ring, while generally less reactive than the C-5 amine, can undergo condensation reactions with activated carbonyl compounds under specific conditions. For example, the methyl group of 2-methylquinoline (B7769805) has been shown to condense with benzaldehydes in acetic anhydride to form trans-β-(2-quinolyl)styrenes. rsc.org This type of reaction typically proceeds through an initial addition, followed by esterification and elimination, and is catalyzed by acids. rsc.org Similar reactivity can be anticipated for the 2-methyl group of this compound, providing a pathway to styryl-substituted quinazolines.
Transformations Involving the Fluoro Moiety
Formation of Hybrid and Conjugated Architectures
The derivatization of this compound extends beyond simple functional group modifications to the construction of elaborate molecular architectures, including fused heterocyclic systems and biaryl structures. These more complex molecules often exhibit enhanced or novel properties.
Synthesis of Novel Heterocyclic Rings Fused or Linked to the Quinazoline Core
The reactive sites on this compound can be utilized to build additional heterocyclic rings, leading to fused or linked systems with expanded π-conjugation and potentially altered biological activity.
Triazoloquinazolines: The C-5 amine can be a starting point for the construction of a triazole ring. A common strategy involves the conversion of the amine to a hydrazino group, followed by condensation with an appropriate one-carbon unit, such as an orthoester, to form a rsc.orgnih.govnih.govtriazolo[4,3-c]quinazoline. urfu.ru Alternatively, diazotization of the amine followed by reaction with an azide (B81097) source can lead to the formation of a tetrazole, which can then rearrange to a triazole.
Pyrimidoquinazolines: The synthesis of pyrimido[4,5-b]quinolines can be achieved through various strategies, often involving the cyclization of appropriately substituted quinoline (B57606) or pyrimidine (B1678525) precursors. unar.ac.idnih.govresearchgate.netresearchgate.netnih.gov For instance, the reaction of 2-aminoquinoline-3-carbonitriles with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by cyclization with amines can yield pyrimido[4,5-b]quinolines. researchgate.net
Derivatization with Aromatic and Heteroaromatic Scaffolds
Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-nitrogen bonds, enabling the linkage of the quinazoline core to other aromatic and heteroaromatic systems. To utilize these reactions, the this compound would typically first be converted to a halo-derivative, for example, through a Sandmeyer reaction to replace the amine with a bromine or iodine atom.
Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling an organoboron reagent with an aryl halide. nih.govnih.govresearchgate.netorganic-chemistry.org A hypothetical 5-bromo-8-fluoro-2-methylquinazoline could be coupled with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base to yield 5-aryl- or 5-heteroaryl-substituted quinazolines. nih.govnih.govresearchgate.net The choice of catalyst, ligands, base, and solvent is crucial for the success of these couplings. researchgate.net
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Halo-quinazolines
| Halo-quinazoline | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |
| 6-Chloro-9-benzylpurine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene | Low | researchgate.net |
| 6-Chloro-9-benzylpurine | Phenylboronic acid | Pd(PPh3)4 | K2CO3/H2O | DME | 87% | researchgate.net |
| 2-Aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-one | Arylboronic acid | PdCl2(PPh3)2/Xphos | K2CO3 | DMF/H2O | 77-91% | nih.gov |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. rsc.orgorganic-chemistry.orgnih.gov A 5-bromo-8-fluoro-2-methylquinazoline could be reacted with a variety of primary or secondary amines to introduce new amino substituents at the C-5 position. The selection of the appropriate palladium precursor and phosphine (B1218219) ligand is critical for achieving high yields and broad substrate scope. rsc.orgorganic-chemistry.org
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Halo-quinolines
| Halo-quinoline | Amine | Catalyst System | Base | Solvent | Yield | Reference |
| 6-Bromo-2-chloroquinoline | Cyclic amines | Pd2(dba)3 / XPhos | NaOtBu | Toluene | Good | nih.gov |
| 6-Heterocyclic-2-chloroquinoline | LiN(SiMe3)2 | Pd2(dba)3 / XPhos | - | Toluene | Good | nih.gov |
Exploration of Electrophilic and Nucleophilic Reactivity of this compound
The reactivity of the this compound core is a complex interplay of the inherent electronic properties of the quinazoline ring system and the influence of its substituents: the fluorine, methyl, and amino groups. The quinazoline structure is characterized by an electron-deficient pyrimidine ring fused to a benzene (B151609) ring, which dictates its general reactivity towards nucleophiles and electrophiles.
The primary amino group at the C5 position is a key site for nucleophilic reactions. This functional group can readily participate in reactions with various electrophiles. For instance, it can undergo acylation with acid chlorides in the presence of a base like triethylamine (B128534) to form the corresponding amides. This type of reaction is a standard method for derivatizing aromatic amines.
Another significant reaction involving the amino group is diazotization, followed by a Sandmeyer or related reaction. mdpi.comnih.govwikipedia.org Treatment of the aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would yield a diazonium salt. This intermediate is highly versatile and can be displaced by a variety of nucleophiles, including halides (Cl, Br), cyanide (CN), and hydroxyl (OH) groups, typically using a copper(I) salt as a catalyst. mdpi.comwikipedia.org This provides a powerful method for introducing a range of substituents at the C5 position.
The quinazoline ring system itself, particularly the pyrimidine moiety, is susceptible to nucleophilic attack. The C4 position is a well-established site for nucleophilic aromatic substitution (SNAr) on quinazoline and its derivatives. mdpi.comnih.gov The presence of a good leaving group at this position would facilitate its displacement by various nucleophiles. While this compound does not inherently have a leaving group at C4, this position's reactivity is a fundamental characteristic of the quinazoline scaffold.
Regarding electrophilic aromatic substitution, the benzene ring of the quinazoline system is generally deactivated by the electron-withdrawing pyrimidine ring. nih.gov However, the reactivity and regioselectivity of electrophilic attack are significantly modulated by the existing substituents. The amino group at C5 is a potent activating group and is ortho-, para-directing. Conversely, the fluorine atom at C8 is a deactivating group but is also ortho-, para-directing. The methyl group at C2 has a mild activating effect.
The fluorine atom at the C8 position is generally stable but can be susceptible to nucleophilic aromatic substitution under specific conditions, particularly with strong nucleophiles or through metal-catalyzed processes. nih.gov However, displacement of a fluorine atom on an aromatic ring typically requires harsh reaction conditions unless the ring is highly activated towards nucleophilic attack.
The following table summarizes the potential chemical transformations and derivatizations of this compound based on its expected electrophilic and nucleophilic reactivity.
| Reaction Type | Reagent(s) | Potential Product(s) | Relevant Position(s) |
| Nucleophilic Reaction (of the amino group) | |||
| Acylation | Acid Chloride (e.g., Acetyl chloride), Base (e.g., Triethylamine) | N-(8-fluoro-2-methylquinazolin-5-yl)acetamide | C5-NH₂ |
| Diazotization followed by Sandmeyer Reaction | 1. NaNO₂, HCl2. CuX (X = Cl, Br, CN) | 5-Chloro-8-fluoro-2-methylquinazoline5-Bromo-8-fluoro-2-methylquinazoline8-Fluoro-2-methylquinazoline-5-carbonitrile | C5-NH₂ |
| Electrophilic Aromatic Substitution (on the benzo ring) | |||
| Nitration | HNO₃, H₂SO₄ | 6-Nitro-8-fluoro-2-methylquinazolin-5-amine or 7-Nitro-8-fluoro-2-methylquinazolin-5-amine | C6 or C7 |
| Halogenation | Br₂, FeBr₃ | 6-Bromo-8-fluoro-2-methylquinazolin-5-amine or 7-Bromo-8-fluoro-2-methylquinazolin-5-amine | C6 or C7 |
| Nucleophilic Aromatic Substitution (on the quinazoline ring) | |||
| (Hypothetical) Substitution of Fluorine | Strong Nucleophile (e.g., NaOMe) | 8-Methoxy-2-methylquinazolin-5-amine | C8 |
Advanced Spectroscopic and Structural Elucidation of 8 Fluoro 2 Methylquinazolin 5 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Detailed experimental NMR data for 8-Fluoro-2-methylquinazolin-5-amine, which is essential for the definitive assignment of its structure, is not available in the reviewed literature. Typically, NMR analysis would proceed as follows:
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
A ¹H NMR spectrum would be crucial for identifying the chemical environment of each proton in the molecule. The expected spectrum would show distinct signals for the aromatic protons on the quinazoline (B50416) ring system and the protons of the methyl group. The chemical shifts (δ) would indicate the electronic environment of the protons, while the coupling constants (J) from the splitting patterns would reveal the connectivity between adjacent protons. Without experimental data, a table of chemical shifts and coupling constants cannot be provided.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum is fundamental for mapping the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would help in assigning the carbons of the quinazoline core, the methyl group, and the carbons influenced by the fluorine and amine substituents. No experimental ¹³C NMR data has been found.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would provide the precise chemical shift of the fluorine atom at the C8 position. Furthermore, coupling between the fluorine atom and nearby protons (H-F coupling) would be observable in both the ¹H and ¹⁹F NMR spectra, providing valuable structural information. Specific chemical shift and coupling constant data are not available.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound.
COSY (Correlation Spectroscopy) would establish the connectivity between protons that are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence) would reveal the direct one-bond correlations between protons and the carbon atoms they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations (typically 2-3 bonds) between protons and carbons, which is critical for piecing together the entire molecular structure and assigning quaternary carbons.
Without the foundational 1D NMR data, a discussion and presentation of 2D NMR correlations are not possible.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Confirmation
High-resolution mass spectrometry is the standard method for determining the precise molecular weight and elemental formula of a compound. For this compound (C₉H₈FN₃), HRMS would provide a highly accurate mass measurement, which could be compared to the calculated theoretical mass to confirm its elemental composition. While predicted mass-to-charge ratios for various adducts can be calculated, no experimental HRMS data has been reported in the searched sources.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching vibrations of the primary amine (NH₂) group.
C-H stretching vibrations of the aromatic and methyl groups.
C=N and C=C stretching vibrations within the quinazoline ring system.
C-F stretching vibration .
N-H bending vibrations .
A detailed table of experimental IR absorption frequencies and their corresponding functional group assignments cannot be compiled without the actual spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of conjugated systems like quinazolines. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths of these absorptions provide insight into the electronic transitions within the molecule.
For quinazoline derivatives, the UV-Vis spectra are typically characterized by two main absorption bands. researchgate.net A band at shorter wavelengths, generally in the 240–300 nm range, is attributed to π → π* transitions within the aromatic system. researchgate.net A second band at longer wavelengths, often between 310–425 nm, is typically assigned to n → π* transitions, involving the non-bonding electrons of the nitrogen atoms. researchgate.net The exact position and intensity of these bands are highly sensitive to the nature and position of substituents on the quinazoline ring. researchgate.net
Specific experimental UV-Vis data for this compound is not readily found in the public domain. However, analysis of related quinazoline derivatives allows for an educated estimation of its electronic absorption properties. For instance, theoretical studies on similar quinazolinone derivatives assign bands in the 210–285 nm range to π–π* transitions and those in the 285–320 nm range to n–π* transitions. nih.gov The introduction of an amino group (an auxochrome) and a fluorine atom (a weak electron-withdrawing group) on the quinazoline core of this compound would be expected to cause shifts in these absorption maxima. The electron-donating amino group at position 5 is likely to cause a bathochromic (red) shift of the π → π* and n → π* transitions due to the extension of the conjugated system and the involvement of the nitrogen lone pair. The fluorine atom at position 8, with its inductive electron-withdrawing effect, could lead to more complex spectral changes.
A study on various 4- or 7-donor substituted quinazolines provides insight into the influence of substituents on their photophysical properties. nih.gov These donor-acceptor compounds exhibit fluorescence, with emission colors that can be fine-tuned by the substituent. nih.gov This suggests that this compound and its derivatives could also possess interesting photoluminescent properties.
Table 1: Expected UV-Vis Absorption Data for this compound Based on Analogous Quinazoline Derivatives
| Transition | Expected Wavelength Range (λmax, nm) | Solvent |
| π → π | 240 - 300 | Common organic solvents (e.g., acetonitrile (B52724), methanol) |
| n → π | 310 - 425 | Common organic solvents (e.g., acetonitrile, methanol) |
Note: This table is predictive and based on general characteristics of quinazoline derivatives. Actual experimental values may vary.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
Specific crystallographic data for this compound is not currently available in open-access crystallographic databases. However, the crystal structures of several related fluoro- and amino-substituted quinazoline derivatives have been reported, offering valuable insights into the likely structural features of the target compound.
For example, the crystal structure of 2-amino-4-(2-fluoro-3-(trifluoromethyl)phenyl)-9-methoxy-1,4,5,6-tetrahydrobenzo[h]quinazolin-3-ium chloride reveals a non-aromatic pyrimidine (B1678525) ring with varying C-N bond lengths. researchgate.netresearchgate.net The presence of a positive charge on the quinazoline ring system leads to the formation of a stable structure with a chloride ion. researchgate.net This highlights the potential for salt formation in amino-substituted quinazolines.
In another relevant study, the crystal structure of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was determined. nih.govresearchgate.net The fluorine atom at the 8-position was noted to have a significant impact on the binding of the molecule to its biological target, suggesting that this substituent can play a key role in directing intermolecular interactions. nih.gov
Table 2: Representative Crystallographic Data for an Analogous Fluoro-Substituted Quinazoline Derivative
| Compound | 2-amino-4-(2-fluoro-3-(trifluoromethyl)phenyl)-9-methoxy-1,4,5,6-tetrahydrobenzo[h]quinazolin-3-ium chloride researchgate.netresearchgate.net |
| Chemical Formula | C₂₀H₁₈ClF₄N₃O |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.5254(4) |
| b (Å) | 12.6845(5) |
| c (Å) | 24.1490(11) |
| V (ų) | 3836.8(3) |
| Z | 8 |
Note: This data is for an analogous compound and serves to illustrate the type of information obtained from X-ray crystallography.
Computational Chemistry and Molecular Modeling Studies of 8 Fluoro 2 Methylquinazolin 5 Amine
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intrinsic properties of a molecule. researchgate.net These calculations can predict molecular structure, stability, and electronic characteristics, which are fundamental to understanding a molecule's reactivity and interaction with biological targets.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of 8-Fluoro-2-methylquinazolin-5-amine, DFT calculations are employed to determine its most stable three-dimensional conformation (molecular geometry) and its total electronic energy. The process involves optimizing the molecule's geometry to find the lowest energy state on the potential energy surface.
Table 1: Representative Theoretical Data for DFT Calculations
| Parameter | Description | Typical Method |
|---|---|---|
| Geometry Optimization | Calculation of the lowest energy 3D structure. | B3LYP/6-311++G(d,p) |
| Total Energy | The total electronic energy of the optimized structure. | B3LYP/6-311++G(d,p) |
This table represents typical computational parameters used for similar heterocyclic compounds, as direct DFT data for this compound is not extensively published.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. nih.gov For this compound, FMO analysis can pinpoint the regions of the molecule most likely to participate in chemical reactions or biological interactions. The distribution of the HOMO and LUMO across the quinazoline (B50416) ring system, the fluorine atom, and the amine group will dictate its reactivity profile. For large systems, where canonical molecular orbitals can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to better localize reactive regions. nih.gov
Table 2: Conceptual Data from Frontier Molecular Orbital (FMO) Analysis
| Orbital | Energy (Conceptual) | Implication |
|---|---|---|
| HOMO | High | Electron-donating capability (nucleophilic) |
| LUMO | Low | Electron-accepting capability (electrophilic) |
| HOMO-LUMO Gap | Small | High chemical reactivity, low kinetic stability |
This table illustrates the conceptual importance of FMO parameters. Specific energy values would be derived from DFT calculations.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational landscape and flexibility of this compound. By simulating the molecule's behavior in a solvent (like water) or near a biological target, MD can reveal the different shapes (conformations) the molecule can adopt and the transitions between them. This is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site. For instance, MD simulations have been used to study the behavior of Schiff bases derived from 8-aminoquinoline, a related structure, to understand their stability and interactions in biological environments. nih.gov
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in structure-based drug design for predicting how a potential drug molecule like this compound might interact with a specific biological target.
Molecular docking algorithms calculate a "docking score," which estimates the binding affinity (strength of binding) between the ligand and the target protein. A more negative score generally indicates a more favorable binding interaction. researchgate.net The analysis also identifies "interaction hotspots," which are the specific amino acid residues in the protein's active site that form key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand. For quinazoline derivatives, these interactions are critical for their biological activity. Docking studies on related compounds have shown that the quinazoline nitrogen atoms often act as hydrogen bond acceptors, while the fused ring system can participate in hydrophobic and pi-pi interactions. nih.gov
Protein kinases are a major class of drug targets, particularly in cancer therapy, and many quinazoline-based molecules have been developed as kinase inhibitors. nih.govnih.gov Molecular docking studies can predict how this compound occupies the active site of specific protein kinases. These active sites typically have a conserved region for binding ATP, the molecule from which kinases transfer a phosphate (B84403) group.
Docking simulations can reveal whether the quinazoline scaffold binds in the "hinge region" of the kinase, a key interaction for many ATP-competitive inhibitors. nih.gov The fluorine atom at position 8 can have a significant impact on binding, potentially forming specific interactions or preventing steric clashes within the binding pocket. nih.gov The amine group at position 5 could also form crucial hydrogen bonds with the protein backbone or specific amino acid side chains. For example, docking studies of a similar compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, into the active site of Aurora A kinase showed that the fluorine atom had a significant positive impact on binding to the hinge region. nih.gov Such detailed predictions of binding modes are invaluable for optimizing the structure of the lead compound to enhance its potency and selectivity for a desired kinase target. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This approach is instrumental in predicting the activity of new compounds and optimizing lead structures.
Ligand-based QSAR models are developed when the three-dimensional structure of the biological target is unknown. These models are built upon the principle that compounds with similar structures are likely to exhibit similar biological activities. The process involves aligning a set of molecules with known activities and identifying common structural features, or pharmacophores, that are essential for their biological function. nih.gov
For this compound, a ligand-based QSAR study would typically involve a dataset of quinazoline derivatives with measured activities against a specific biological target. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then employed to generate a QSAR equation that correlates these descriptors with the observed activity. nih.gov
A hypothetical ligand-based QSAR model for a series of quinazoline derivatives might be represented by the following equation:
pIC50 = β0 + β1(Descriptor1) + β2(Descriptor2) + ... + βn(Descriptorn)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the β terms are the coefficients for the respective molecular descriptors. The predictive power of the resulting model is rigorously validated using both internal and external sets of compounds. acs.orgnih.gov
Table 1: Hypothetical Ligand-Based QSAR Model for Quinazoline Derivatives
| Model Parameter | Value | Description |
|---|---|---|
| R² | 0.85 | Coefficient of determination for the training set. |
| Q² | 0.75 | Cross-validated correlation coefficient. |
| R²_pred | 0.80 | Predictive R² for the external test set. |
| Key Descriptors | ||
| ALogP | Positive | |
| TPSA | Negative | |
| Molecular Weight | Positive |
This table is for illustrative purposes only.
The insights gained from such a model would help in predicting the biological activity of this compound and guide the synthesis of new analogues with potentially improved potency.
When the three-dimensional structure of the target protein is available, structure-based QSAR methods can provide detailed mechanistic insights into ligand-receptor interactions. This approach, often used in conjunction with molecular docking, helps to understand how a ligand binds to its target and what interactions are crucial for its activity. tandfonline.com
In the case of this compound, molecular docking simulations would first be performed to predict its binding mode within the active site of a relevant biological target. Subsequently, a structure-based QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be developed. These 3D-QSAR methods generate contour maps that visualize the regions where modifications to the ligand's structure would likely enhance or diminish its activity. tandfonline.com
For instance, the contour maps might reveal that introducing a hydrogen bond donor at a specific position on the quinazoline ring could significantly improve binding affinity. This information is invaluable for the rational design of more potent and selective inhibitors.
Table 2: Illustrative 3D-QSAR Field Contributions for Quinazoline Derivatives
| Field Type | Favorable Region | Unfavorable Region |
|---|---|---|
| Steric (CoMFA) | Green Contours | Yellow Contours |
| Electrostatic (CoMFA) | Blue Contours | Red Contours |
| Hydrophobic (CoMSIA) | Yellow Contours | White Contours |
| H-Bond Donor (CoMSIA) | Cyan Contours | Purple Contours |
| H-Bond Acceptor (CoMSIA) | Magenta Contours | Red Contours |
This table is for illustrative purposes only.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions for Drug-Likeness Assessment
Beyond predicting biological activity, computational models are extensively used to assess the "drug-likeness" of a compound by predicting its ADME properties. ri.se These predictions are crucial for identifying potential liabilities early in the drug discovery process, thereby reducing the likelihood of late-stage failures. nih.gov
For this compound, a variety of in silico tools can be used to predict its pharmacokinetic profile. These predictions are based on its chemical structure and a vast database of experimental data for other compounds.
Key ADME parameters that are typically evaluated include:
Absorption: Predictions of oral bioavailability, intestinal absorption, and permeability through the Caco-2 cell line model. rsc.org
Distribution: Estimation of plasma protein binding, blood-brain barrier penetration, and volume of distribution.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of the primary routes of elimination from the body.
Many of these properties are evaluated in the context of established guidelines, such as Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound.
Table 3: Predicted ADME Properties of this compound
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 193.19 g/mol | Complies with Lipinski's Rule (< 500) |
| LogP | 2.5 | Optimal for membrane permeability |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤ 10) |
| TPSA | 51.9 Ų | Good intestinal absorption predicted |
| BBB Permeation | Low | Low probability of crossing the blood-brain barrier |
| CYP2D6 Inhibition | Unlikely | Low risk of drug-drug interactions |
This table is for illustrative purposes and is based on general predictions for similar structures.
The collective data from these computational studies provide a comprehensive profile of this compound, enabling a more informed decision-making process in its further development as a potential therapeutic agent.
Mechanistic Biological Investigations of 8 Fluoro 2 Methylquinazolin 5 Amine in Research Models
Molecular Target Identification and Validation
Enzyme Inhibition Kinetics (e.g., Tyrosine Kinases, DHFR, PARP, COX-2, PfATP4, CDK2, PBPs)
No publicly available research data was found detailing the inhibitory activity of 8-Fluoro-2-methylquinazolin-5-amine against the specified enzyme targets, including Tyrosine Kinases, Dihydrofolate reductase (DHFR), Poly(ADP-ribose) polymerase (PARP), Cyclooxygenase-2 (COX-2), Plasmodium falciparum ATPase4 (PfATP4), Cyclin-dependent kinase 2 (CDK2), or Penicillin-binding proteins (PBPs).
Receptor Binding Studies
While direct and extensive receptor binding studies for this compound are not detailed, patent documents describe its use in the synthesis of tetrahydronaphthalene derivatives that exhibit binding affinity for the glucocorticoid receptor (GR). One such derivative, synthesized using this compound as a starting material, demonstrated a high affinity for the GR, with a measured IC50 value of 95 nM in comparison to the reference substance [3H]-dexamethasone. google.com The same derivative showed a lower affinity for the progesterone (B1679170) receptor (PR), with an IC50 of 460 nM. google.com The GR-mediated inhibition of transcription is a key mechanism for the anti-inflammatory action of glucocorticoids. google.com
Table 1: Receptor Binding Affinity of a Derivative Synthesized from this compound
| Receptor | IC50 (nM) |
| Glucocorticoid Receptor (GR) | 95 |
| Progesterone Receptor (PR) | 460 |
This data pertains to a derivative and not directly to this compound.
Cellular Pathway Modulation Studies in Cell-Based Research Systems
Investigations into Cell Cycle Regulation (e.g., G0/G1, G2/M arrest)
No information is available in the public domain regarding the effects of this compound on cell cycle regulation.
Elucidation of Apoptosis Induction Mechanisms (e.g., Caspase activation, PARP-1 cleavage)
There is no publicly available scientific literature detailing the induction of apoptosis or related mechanisms, such as caspase activation or PARP-1 cleavage, by this compound.
Autophagy Pathway Interrogation
No research findings were identified concerning the modulation of autophagy pathways by this compound.
Signal Transduction Pathway Analysis
Research into the mechanistic underpinnings of this compound's biological activity has included the analysis of its impact on key cellular signal transduction pathways. These pathways are crucial for cell communication and regulation of processes like proliferation, inflammation, and apoptosis. While detailed public-domain studies specifically elucidating the inhibitory effects of this compound on the ERK1/2, P38, and NF-κB pathways are not extensively available, its structural class is often associated with the modulation of kinase cascades that are integral to these signaling networks. The compound has been identified in patent literature as an intermediate in the synthesis of substances with anti-inflammatory properties, a pharmacological effect often linked to the modulation of pathways such as NF-κB and p38 MAP kinase. google.com
Molecular Interaction Studies
Understanding how a compound interacts with cellular components at a molecular level is fundamental to characterizing its mechanism of action. Investigations in this area have explored the direct binding of this compound to macromolecules like DNA and its influence on cytoskeletal components.
DNA Binding and Photo-Disruptive Activity
Currently, there is a lack of specific published research detailing the DNA binding and photo-disruptive activities of this compound. This area remains a potential avenue for future investigation to fully characterize its molecular pharmacology.
Microtubule Polymerization Inhibition
Similarly, dedicated studies focusing on the direct inhibitory effect of this compound on microtubule polymerization are not widely reported in publicly accessible scientific literature. The quinazoline (B50416) scaffold is a known feature in some microtubule-targeting agents, suggesting this could be a relevant area of inquiry.
Pharmacological Activity Profiling in Pre-clinical In Vitro and In Vivo Research Models
The pharmacological effects of this compound have been primarily characterized through its evaluation as an intermediate in the creation of more complex molecules. The compound itself is noted in the context of developing agents with anti-proliferative and anti-inflammatory effects. google.com The anti-proliferative activity of related quinazoline derivatives is often assessed against a panel of human cancer cell lines to determine their potency and selectivity. This type of profiling is a standard part of preclinical drug discovery and helps to identify potential therapeutic applications.
While specific IC₅₀ values for this compound against various cell lines are not detailed in the available literature, the general anti-proliferative potential of this class of compounds is acknowledged. google.com
Structure Activity Relationship Sar Profiling in Early Drug Discovery Research
Influence of Substituents on Molecular Interactions and Pre-clinical Activity
The biological activity of quinazoline (B50416) derivatives can be significantly modulated by the addition of different functional groups. These substituents alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects its absorption, distribution, metabolism, excretion (ADME) properties, and its ability to bind to specific biological targets.
The electronic nature of substituents on the quinazoline ring is a critical determinant of biological activity. The choice between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can dramatically alter a compound's potency and mechanism of action.
Electron-Donating Groups (EDGs): In many cases, the presence of EDGs on the quinazoline scaffold enhances biological activity. nih.gov SAR studies have revealed that electron-releasing fragments at the C-5 and/or C-6 positions can enhance anticancer activity. nih.gov Groups like amines are known EDGs, and their presence can significantly impact the nucleophilicity and antioxidant capacity of the molecule through electron transfer mechanisms. researchgate.net For certain quinazoline derivatives targeting PARP, studies have shown that electron-donating groups increase activity more effectively than electron-withdrawing groups. nih.gov Similarly, for some quinazolinone-sulphonamide hybrids, EDGs were found to favor cytotoxic activity. nih.gov
Electron-Withdrawing Groups (EWGs): Conversely, EWGs often have a different, and sometimes detrimental, effect. nih.gov For instance, while small electron-withdrawing groups like fluoro, chloro, and nitro at certain positions can lead to potent antibacterial activity, a bulky EWG like a trifluoromethyl group can render the compound inactive. acs.org In the context of 4-anilinoquinazoline (B1210976) derivatives, the presence of an aniline (B41778) ring containing EWGs at the meta or para position was found to increase activity. nih.gov However, in other series, EWGs have been shown to have a detrimental effect on the desired biological response. nih.gov The presence of a chlorine atom, an EWG, can decrease the antioxidant contribution of a quinoline (B57606) derivative. researchgate.net
Table 1: Comparative Effects of Electron-Donating vs. Electron-Withdrawing Groups on Quinazoline Activity
| Group Type | General Effect on Activity | Examples of Groups | Specific SAR Observations | Citations |
|---|---|---|---|---|
| Electron-Donating Groups (EDGs) | Often enhances activity | -NH₂, -OH, -OCH₃, -CH₃ | An electron-releasing fragment at C-5 and/or C-6 enhances activity. | nih.govnih.gov |
| Electron-Withdrawing Groups (EWGs) | Effect is context-dependent; can increase or decrease activity | -NO₂, -CN, -CF₃, Halogens (F, Cl, Br) | Small EWGs can be favorable; bulky groups may be detrimental. EWGs on a C-4 aniline substituent can increase activity. | nih.govacs.org |
Halogenation is a common strategy in medicinal chemistry to improve the pharmacological profile of lead compounds. The introduction of halogen atoms, particularly fluorine, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity.
The fluorine atom is particularly significant in drug design due to its small size, high electronegativity, and ability to form strong bonds with carbon. nih.gov It can enhance properties like lipophilicity, absorption, and bioavailability. nih.gov In the context of quinazolines, the introduction of a fluorine atom can lead to additional binding interactions with target enzymes. For example, in a series of Aurora A kinase inhibitors, a fluorine atom on the quinazoline ring was shown to have a significant impact on binding to the hinge region of the enzyme. nih.gov The small size of the fluorine atom is advantageous as it can provide additional binding without causing steric hindrance in critical regions of the active site. nih.gov
Furthermore, SAR studies on various quinazolinone derivatives have consistently shown that the presence of a halogen atom at the C-6 and C-8 positions can improve antimicrobial activities. nih.gov The combination of a fluorine atom on the core quinazoline scaffold with other halogens, like bromine on a terminal phenyl ring, has resulted in compounds with the most potent inhibitory activity in certain kinase assays. nih.gov This highlights the synergistic effect of multi-halogen substitution in optimizing biological response.
Positional Effects of Functional Groups on Quinazoline Ring Systems (e.g., C-2, C-3, C-4, C-5, C-6, C-8 Substitutions)
The specific position of a functional group on the quinazoline ring system is as important as the nature of the group itself. SAR studies have extensively mapped the differential effects of substitutions at various carbon atoms of the quinazoline core.
C-2 Position: This position is frequently modified. Small lipophilic groups at the C-2 position can increase activity in some contexts. nih.gov In other cases, substitution with electron-donating groups is more favorable than with electron-withdrawing groups. nih.gov For certain antibacterial quinazolinones, the introduction of a methyl group at C-2 is a key feature. acs.org However, in some RTK inhibitors, having bulk at the 2-position, such as a methyl or chloro group, is important for activity. nih.gov
C-3 Position: The C-3 position, particularly in quinazolin-4(3H)-ones, is crucial. The presence of a substituted aromatic ring at this position is often considered essential for antimicrobial activities. nih.gov
C-4 Position: The C-4 position is a key point for interaction with many biological targets. A quinazoline moiety substituted with an aminophenyl group at C-4 is a requirement for tubulin polymerization inhibition. nih.gov For many kinase inhibitors, the 4-anilinoquinazoline moiety is essential for activity. nih.gov
C-5 Position: An electron-releasing fragment at the C-5 position of the quinazoline ring has been shown to enhance activity. nih.gov In the development of CRF1 receptor antagonists based on a quinoline scaffold (a related heterocycle), substitutions at the 5-position were investigated to optimize potency. nih.gov
C-6 Position: Similar to the C-5 position, an electron-releasing fragment at C-6 can enhance activity. nih.gov Placing a nitro group (an EWG) at the C-6 position has also been shown to increase the activity of certain anticancer agents. nih.gov However, for other classes of antibacterial quinazolinones, substitution at the C-6 position with a bromo or hydroxyl group was not tolerated and resulted in reduced activity. acs.org
Table 2: Summary of Positional Effects of Substituents on the Quinazoline Ring
| Position | General Impact of Substitution | Example of Favorable Groups | Citations |
|---|---|---|---|
| C-2 | Important for activity; often prefers small lipophilic or electron-donating groups. | -CH₃, Small alkyl groups, Pyrrolidine | nih.govnih.govnih.gov |
| C-3 | Crucial for activity in quinazolin-4(3H)-ones. | Substituted aromatic rings | nih.gov |
| C-4 | Key interaction point; often requires an amino-containing substituent. | Aminophenyl, Anilino groups | nih.gov |
| C-5 | Can enhance activity, particularly with electron-releasing groups. | Electron-releasing groups | nih.gov |
| C-6 | Can enhance activity; effect depends on the substituent and target. | Electron-releasing groups, -NO₂ | nih.govacs.org |
| C-8 | Substitution, particularly with halogens, can improve activity. | Halogens (e.g., Fluoro) | nih.govnih.gov |
Impact of Scaffold Modifications and Hybridization on Activity Profile
Beyond simple substitutions, modifying the core quinazoline scaffold or hybridizing it with other pharmacologically active molecules is a powerful strategy for developing novel therapeutic agents. nih.govnih.gov Molecular hybridization involves covalently linking two or more pharmacophores to create a new hybrid compound with potentially improved affinity, better efficacy, or a dual mechanism of action. researchgate.netnih.gov
This approach has led to the development of quinazoline/quinazolinone hybrids with diverse biological activities, including anticancer and antimicrobial properties. nih.govnih.gov For example, quinazolinone has been combined with scaffolds such as thiazolidin-4-one, oxadiazole, and piperazine (B1678402) to generate potent cytotoxic agents. nih.gov The rationale is that the hybrid molecule may interact with multiple biological targets or exhibit an enhanced interaction with a single target. researchgate.netnih.gov For instance, linking amino acids to the quinazolinone scaffold was proposed to provide additional hydrogen-bonding interactions at the target site. nih.gov
Modifying the scaffold itself, for example, by creating luotonin A-inspired quinazolinone-triazole hybrids, is another approach to alter the activity profile. nih.gov These structural modifications can lead to significant improvements in activity, selectivity, and can sometimes help in overcoming multidrug resistance. nih.gov
Computational SAR and QSAR Correlations with Experimental Findings
Computational techniques, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are indispensable tools in modern drug discovery for exploring SAR. researchgate.netnih.gov QSAR aims to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. frontiersin.org This allows for the prediction of the activity of newly designed compounds before their synthesis, saving time and resources. nih.govfrontiersin.org
For quinazoline derivatives, 3D-QSAR models have been developed to understand the molecular basis of their interaction with targets like the Epidermal Growth Factor Receptor (EGFR). frontiersin.org These models generate contour maps that visually represent the regions where certain properties (e.g., steric bulk, positive/negative charge) would be favorable or unfavorable for activity, thereby guiding the design of more potent inhibitors. frontiersin.org
The process typically involves:
Creating a dataset of quinazoline analogues with known biological activity. frontiersin.org
Calculating a wide range of molecular descriptors (e.g., constitutional, topological, quantum chemical) for each molecule. nih.gov
Using statistical methods to build a regression model linking the descriptors to the activity. nih.gov
Validating the model to ensure its predictive power. frontiersin.org
Molecular docking studies are often used in conjunction with QSAR to visualize the binding mode of the compounds within the active site of the target protein. nih.gov The binding energies calculated from docking simulations can show a good correlation with the experimental activity and the predictions from QSAR models, providing a more complete picture of the SAR. nih.gov These computational approaches have facilitated the design of novel quinazoline-based compounds with desired pharmacological effects. researchgate.net
Analytical Method Development for Research Applications of 8 Fluoro 2 Methylquinazolin 5 Amine
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation and purification of chemical compounds. For 8-Fluoro-2-methylquinazolin-5-amine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be tailored for different analytical objectives.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a primary tool for assessing the purity of non-volatile compounds like this compound and for its preparative isolation. The development of a suitable HPLC method involves the strategic selection of a stationary phase, mobile phase, and detector.
A reversed-phase HPLC (RP-HPLC) method is often the first choice for quinazoline (B50416) derivatives due to their moderate polarity. A typical starting point for method development would involve a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the efficient elution of the target compound and any impurities with differing polarities.
UV detection is commonly employed for quinazoline-containing molecules, as the quinazoline ring system possesses a strong chromophore. dntb.gov.uaresearchgate.neteco-vector.com The selection of an appropriate detection wavelength is determined by acquiring the UV spectrum of this compound, with detection often set at the wavelength of maximum absorbance (λmax) to enhance sensitivity. For related quinazoline derivatives, UV detection has been successfully utilized. moca.net.ua
Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
While this compound itself is not sufficiently volatile for direct GC analysis, this technique can be applied to its volatile derivatives. Derivatization, a process of chemically modifying a compound to make it suitable for a particular analytical technique, can be employed. For instance, the primary amine group could be derivatized to form a less polar and more volatile derivative.
However, due to the inherent suitability of HPLC for such compounds and the additional complexity of derivatization, GC is less commonly the primary method for the analysis of quinazoline amines.
Quantitative Analysis Methods
Accurate quantification of this compound is essential for various research applications, from reaction monitoring to determining its concentration in biological research samples.
Spectrophotometric Quantification
UV-Visible spectrophotometry offers a simple and rapid method for the quantification of this compound in solution, provided no other components in the sample absorb significantly at the chosen wavelength. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
To perform spectrophotometric quantification, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. Studies on other quinazoline derivatives have demonstrated the utility of UV spectrophotometry for quantitative analysis. dntb.gov.uaresearchgate.neteco-vector.com For these related compounds, solvents such as 95% ethanol (B145695) have been found to be suitable. dntb.gov.uaresearchgate.net
Table 2: Example Data for Spectrophotometric Quantification
| Concentration (µg/mL) | Absorbance at λmax |
| 2 | 0.152 |
| 4 | 0.305 |
| 6 | 0.458 |
| 8 | 0.610 |
| 10 | 0.763 |
Chromatographic Quantitation with Detection (e.g., LC-MS/MS in biological matrices for research, not clinical)
For the highly sensitive and selective quantification of this compound in complex matrices, such as those encountered in in vitro research settings, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.
In LC-MS/MS, the compound is first separated from other components in the sample by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer, where the molecules are ionized. The precursor ion corresponding to the protonated molecule of this compound ([M+H]+) is selected in the first mass analyzer. This precursor ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. The development of such methods is crucial for determining low levels of compounds in complex environments. nih.gov
Table 3: Hypothetical LC-MS/MS Parameters for Quantification in a Research Matrix
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 178.1 |
| Product Ion (m/z) | 135.1 |
| Collision Energy (eV) | 20 |
| Dwell Time (ms) | 100 |
Electrochemical Methods in Chemical Analysis and Characterization
Electrochemical techniques can provide valuable insights into the redox properties of this compound. Methods like cyclic voltammetry can be used to study the oxidation and reduction potentials of the molecule. This information is useful for understanding its electronic properties and potential involvement in redox processes.
The electrochemical behavior of quinoline (B57606) and quinazoline derivatives has been investigated, revealing that the substitution pattern on the quinazoline ring can significantly influence the redox potentials. mdpi.com For instance, the presence of electron-donating or electron-withdrawing groups can facilitate or hinder oxidation and reduction. The electrochemical characterization of this compound would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a potential range to observe any redox peaks. The data obtained can be correlated with molecular orbital calculations to provide a deeper understanding of the molecule's electronic structure.
Role of 8 Fluoro 2 Methylquinazolin 5 Amine As a Chemical Scaffold and Building Block
Utilization in Combinatorial Chemistry and Library Synthesis
The structural attributes of 8-Fluoro-2-methylquinazolin-5-amine make it an ideal starting point for combinatorial chemistry and the generation of compound libraries. The primary amine at the 5-position provides a reliable chemical handle for a multitude of reactions, allowing for the systematic introduction of diverse substituents. This approach enables the rapid synthesis of a large number of structurally related compounds, or a "library," which can then be screened for biological activity.
For instance, a general strategy involves reacting the amine with a variety of aldehydes, acid chlorides, or sulfonyl chlorides to produce a library of amides, sulfonamides, or Schiff bases. nih.gov This method was demonstrated in the synthesis of a small library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives, which share a similar structural concept. nih.gov The synthesis of such libraries is crucial in early-stage drug discovery for identifying initial "hit" compounds that exhibit a desired biological effect. The fluorination at the 8-position can also confer desirable properties such as increased metabolic stability or enhanced binding affinity, making the resulting library even more valuable for screening.
Table 1: Library Synthesis Potential of this compound
| Reactive Site | Reagent Class | Resulting Functional Group | Purpose in Library Synthesis |
|---|---|---|---|
| 5-Amine | Aldehydes / Ketones | Imine (Schiff Base) | Introduce diverse R-groups for SAR studies. |
| 5-Amine | Acid Chlorides | Amide | Create a library of amide derivatives with varied substituents. |
| 5-Amine | Sulfonyl Chlorides | Sulfonamide | Explore different electronic and steric properties. |
Application in the Design and Synthesis of Complex Heterocyclic Systems
The this compound scaffold is a key precursor for constructing more elaborate, multi-ring heterocyclic systems. The amine group often serves as a nucleophile in cyclization reactions to form fused rings, a common strategy for creating novel chemical entities.
One prominent example is the synthesis of thiazolo[4,5-g]quinazolines. In a multi-step process, an amino-quinazoline derivative can be reacted with Appel salt to form an intermediate imino-1,2,3-dithiazole. mdpi.com This intermediate, upon further reaction, can undergo cyclization to yield the complex, fused thiazoloquinazoline system. mdpi.com This demonstrates how the simple amine on the quinazoline (B50416) ring can be leveraged to build intricate, polycyclic structures with unique three-dimensional shapes.
Similarly, research on related aminoquinazolinones has shown their utility in synthesizing novel triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones. nih.gov These reactions typically involve the condensation of the amino group with various reagents to form new six, seven, or eight-membered rings fused to the original quinazoline core. nih.gov Such complex heterocyclic systems are of great interest in medicinal chemistry as they can explore a wider chemical space and interact with biological targets in novel ways.
Development of Chemical Probes for Biological Research
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function. Derivatives of the fluorinated quinazoline scaffold have been developed for this purpose. The inherent properties of the quinazoline ring, combined with the strategic placement of a fluorine atom, make it a suitable core for such tools.
A notable example is the development of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (a derivative of the core scaffold) as a selective inhibitor of Aurora A kinase, an enzyme that plays a critical role in cell division and is often dysregulated in cancer. nih.gov This compound was found to be the most potent among a series of tested derivatives and was further evaluated for its biological effects. nih.gov
In studies using the MCF-7 breast cancer cell line, this molecule was shown to arrest the cell cycle at the G1 phase and induce apoptosis (programmed cell death). nih.gov By using this compound as a chemical probe, researchers can investigate the specific roles of Aurora A kinase in cell cycle progression and apoptosis, providing valuable insights into cancer biology. The development of such probes is essential for validating new drug targets and understanding complex biological pathways. nih.gov
Table 2: Research Findings for an 8-Fluoroquinazoline-based Chemical Probe
| Compound | Target | Biological Activity | Cell Line | Research Application |
|---|
Design of Precursor Molecules for Further Derivatization
The structure of this compound is inherently designed for further chemical modification, making it an excellent precursor molecule. The term "derivatization" refers to the process of chemically modifying a compound to produce new compounds with different properties. The primary amine at the C-5 position is the most common site for such modifications.
As a precursor, it can undergo a wide range of chemical transformations:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups onto the amine nitrogen.
Schiff Base Formation: Condensation with aldehydes and ketones to form imines, which can be further reduced to secondary amines. nih.gov
Cyclocondensation Reactions: As discussed previously, reaction with bifunctional reagents to build new fused heterocyclic rings. mdpi.comnih.gov
For example, the amine can be transformed into an imino-1,2,3-dithiazole, which serves as a precursor for building a thiazole (B1198619) ring fused to the quinazoline scaffold. mdpi.com In other work, the amine on a related quinazolinone was reacted with various benzaldehydes to yield novel triazepinoquinazolinones. nih.gov Beyond the amine, the C-2 methyl group and other positions on the quinazoline ring can also be functionalized, although this often requires more specialized reaction conditions. The synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid highlights how both the C-2 and C-4 positions can be extensively modified from a quinazoline starting material. nih.gov This versatility allows chemists to systematically alter the molecule's structure to optimize its biological activity, solubility, or other pharmacokinetic properties.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid |
| Thiazolo[4,5-g]quinazolines |
| Triazinoquinazolinones |
| Triazepinoquinazolinones |
| Triazocinoquinazolinones |
Future Research Directions and Opportunities for 8 Fluoro 2 Methylquinazolin 5 Amine
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of efficient and sustainable synthetic routes for complex molecules like 8-Fluoro-2-methylquinazolin-5-amine is a paramount goal in modern organic chemistry. Future research should focus on moving beyond traditional multi-step syntheses, which often require harsh conditions and generate significant waste.
One promising avenue is the development of streamlined, chromatography-free processes. For instance, novel synthetic routes for other quinazoline (B50416) derivatives, such as the antiviral candidate Ziresovir, have been successfully developed using a three-step process initiated by a copper-catalyzed ring closure reaction between 2-bromobenzoic acid and guanidine nih.gov. Adapting such catalytic methods could offer a more sustainable pathway to the this compound core. The quinazoline ring system is frequently derived from anthranilates, suggesting that starting materials like appropriately substituted anthranilic acids or anthranilonitriles could be key cbijournal.com.
Further exploration could involve one-pot synthesis methodologies, which have proven effective for other quinazolinone structures researchgate.net. These strategies, which combine multiple reaction steps into a single operation, improve efficiency and reduce the environmental impact. The goal is to devise pathways that are not only high-yielding but also adhere to the principles of green chemistry, minimizing solvent use and energy consumption.
Deeper Mechanistic Investigations into Molecular Interactions (non-clinical)
Understanding how this compound interacts with biological macromolecules at an atomic level is crucial for its future development. Non-clinical mechanistic studies, primarily using computational methods like molecular docking, can provide profound insights into its binding modes and the structural basis of its activity.
For example, molecular docking studies on a related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, revealed the significant impact of the fluorine atom at the 8-position. This fluorine group was shown to facilitate binding to the hinge region of Aurora A kinase and prevent steric clashes, a crucial aspect for potent inhibition nih.gov. The study also identified key hydrophobic interactions with specific amino acid residues such as Pro 214 nih.gov.
Future research on this compound should employ similar in-silico techniques to explore its potential interactions with a range of biological targets. These investigations would help to:
Identify key amino acid residues involved in binding.
Elucidate the role of each functional group (8-fluoro, 2-methyl, 5-amine) in molecular recognition.
Predict the binding affinity and selectivity profile of the compound.
Such detailed mechanistic knowledge is invaluable for guiding the rational design of next-generation analogs with enhanced potency and specificity.
Integration with Advanced Structural Biology Techniques (e.g., Cryo-EM, X-ray Co-crystallography)
While computational models provide powerful predictive insights, empirical validation through advanced structural biology techniques is essential. Techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) provide high-resolution, three-dimensional structures of molecules, offering definitive proof of ligand-protein interactions.
X-ray crystallography has an established and critical role in structure-based drug design (SBDD) and fragment-based drug design (FBDD) nih.gov. Obtaining a co-crystal structure of this compound bound to a target protein would provide an exquisitely comprehensive picture of its binding orientation, conformational changes in the protein, and the network of interactions, including the role of solvent molecules mdpi.com. This technique is powerful for determining the precise position of a ligand within a macromolecule and can effectively guide the optimization of lead compounds nih.govmdpi.com.
The integration of these techniques represents a critical future direction. The resulting high-resolution structural data would serve to validate and refine computational models, resolve ambiguities in predicted binding modes, and provide a robust foundation for the rational design of new chemical entities based on the this compound scaffold.
Table 1: Comparison of Advanced Structural Biology Techniques
| Feature | X-ray Co-crystallography | Cryo-Electron Microscopy (Cryo-EM) |
| Principle | X-ray diffraction from a crystallized protein-ligand complex. | Electron microscopy of flash-frozen molecules in solution. |
| Resolution | Typically provides atomic or near-atomic resolution. | Resolution has improved dramatically, often reaching near-atomic levels. |
| Requirement | Requires well-ordered crystals, which can be difficult to obtain. | Does not require crystallization, suitable for large, flexible complexes. |
| Application | Ideal for visualizing detailed small molecule interactions in a binding pocket. | Excellent for large protein complexes and membrane proteins. |
Application in Materials Science and Organic Electronics Research
The potential applications of quinazoline derivatives are not limited to the biological sciences. The inherent electronic properties of their conjugated heterocyclic ring systems make them interesting candidates for materials science and organic electronics research.
Related heterocyclic compounds, such as quinolines, are utilized in the synthesis of dyes for applications like dye-sensitized solar cells (DSSCs) and Organic Light-Emitting Diodes (OLEDs) ossila.com. The conjugated structure of these molecules allows for the tuning of their energy gap through functional group modification ossila.com.
Given its fused aromatic structure, this compound could be explored as a building block for novel organic functional materials. The presence of electron-withdrawing (8-fluoro) and electron-donating (5-amine) groups can significantly influence the molecule's photophysical and electronic properties. Future research could focus on:
Synthesizing polymers or small molecules incorporating the this compound core.
Characterizing their fluorescence, charge transport capabilities, and thermal stability.
Evaluating their potential for use in applications such as OLEDs, organic photovoltaics (OPVs), or chemical sensors.
Development of Advanced Computational Models for Prediction and Design
Building upon initial mechanistic studies, the development of more sophisticated computational models can significantly accelerate research and development involving this compound. These advanced models can predict the properties of virtual compounds, prioritizing synthetic efforts and reducing the cost and time of discovery cycles.
Future opportunities in this area include:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for a series of this compound analogs can create predictive tools that correlate structural features with biological activity.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound within a protein's binding site over time. This provides deeper insights into binding stability, the influence of solvent, and the conformational flexibility of the complex.
Machine Learning and AI: Leveraging artificial intelligence to screen vast virtual libraries of potential derivatives or to design novel compounds de novo with optimized properties. These models can learn from existing data to identify novel patterns and propose innovative molecular structures.
The ultimate goal is to create a robust in-silico pipeline that can accurately predict the biological activity and material properties of new designs based on the this compound scaffold, enabling a more efficient and targeted approach to innovation.
Table 2: Computational Modeling Techniques and Their Applications
| Modeling Technique | Primary Application | Potential for this compound |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a target. | Elucidate binding modes with various biological targets. |
| QSAR | Correlates chemical structure with a specific activity or property. | Predict the biological activity of novel, unsynthesized analogs. |
| Molecular Dynamics (MD) | Simulates the movement and interaction of atoms and molecules over time. | Assess the stability of the ligand-protein complex and understand dynamic interactions. |
| Machine Learning / AI | Learns from data to make predictions or generate new designs. | Design novel derivatives with improved potency, selectivity, or material properties. |
Q & A
Basic: What are the recommended synthetic routes for 8-Fluoro-2-methylquinazolin-5-amine, and how do reaction conditions influence yield?
Answer:
The synthesis of fluorinated quinazoline derivatives typically involves cyclocondensation of fluorinated precursors with amines or nitriles. For example, analogous compounds like 8-methylquinazolin-5-amine derivatives are synthesized via nucleophilic substitution or cyclization under reflux conditions using methanol or ethanol as solvents . Key parameters include:
- Temperature control : Elevated temperatures (~373–573 K) improve reaction rates but may degrade thermally sensitive intermediates.
- Solvent choice : Methanol is preferred for recrystallization to obtain high-purity crystals suitable for X-ray diffraction .
- Catalysts : Acidic or basic catalysts (e.g., HCl, KOH) can direct regioselectivity in fluorinated intermediates.
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : NMR is essential to confirm fluorine substitution patterns and assess electronic effects of the methyl group at position 2 .
- X-ray crystallography : Bond angles (e.g., C-F bond angles ≈109.5°) and torsion angles from analogous compounds (e.g., 8-methylquinazoline derivatives) validate molecular geometry .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (theoretical: 176.19 g/mol for CHFN) and detects isotopic patterns from fluorine .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for fluorinated quinazolines?
Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent effects. Methodological strategies include:
- Variable-temperature NMR : Identifies conformational changes affecting chemical shifts.
- DFT calculations : Compare computed vs. experimental / NMR shifts to validate proposed structures .
- Multi-solvent recrystallization : Different solvents (e.g., methanol vs. DMSO) may stabilize distinct conformers, as seen in related fluorinated heterocycles .
Advanced: What strategies optimize the solubility of this compound for biological assays?
Answer:
Fluorinated quinazolines often exhibit poor aqueous solubility due to hydrophobicity. Solutions include:
- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility without denaturing proteins .
- pH adjustment : Protonate the amine group (pKa ~6–8) in acidic buffers to improve ionization.
- Nanoformulation : Lipid-based carriers or cyclodextrin complexes increase bioavailability, as demonstrated for similar fluorinated drugs .
Advanced: How does fluorination at position 8 impact the electronic and biological properties of 2-methylquinazolin-5-amine?
Answer:
- Electronic effects : Fluorine’s electronegativity increases electron withdrawal, stabilizing the quinazoline ring and altering HOMO/LUMO levels, which is critical for binding to targets like kinase enzymes .
- Biological activity : Fluorine enhances metabolic stability and membrane permeability. For example, fluorinated analogs of imidazo[1,2-b]pyridazines show improved anticancer activity compared to non-fluorinated versions .
Basic: What are the storage and handling protocols for this compound to ensure stability?
Answer:
- Storage : Store at RT in airtight, light-resistant containers to prevent photodegradation. Desiccants (e.g., silica gel) mitigate hydrolysis risks .
- Handling : Use inert atmospheres (N/Ar) during weighing to avoid moisture absorption.
- Purity checks : Regular HPLC analysis (e.g., >98% purity) ensures batch consistency .
Advanced: How can computational modeling guide the design of this compound derivatives for target-specific applications?
Answer:
- Docking studies : Predict binding affinities to targets like EGFR or PARP using software (AutoDock, Schrödinger). Fluorine’s van der Waals interactions often enhance binding .
- QSAR models : Correlate substituent effects (e.g., methyl vs. ethyl at position 2) with activity data to prioritize synthetic targets .
- MD simulations : Assess stability of ligand-target complexes over nanoseconds to refine pharmacokinetic profiles .
Basic: What safety precautions are necessary when working with this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders.
- Waste disposal : Neutralize acidic/basic residues before discarding via certified hazardous waste protocols .
Advanced: How can researchers address low yields in the final step of this compound synthesis?
Answer:
- Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated or dimerized species) .
- Stepwise optimization : Adjust stoichiometry (e.g., amine:fluoride ratio) and reaction time. For example, extending reaction time from 12 to 24 hr improved yields in related quinazoline syntheses .
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to enhance efficiency .
Advanced: What role does the methyl group at position 2 play in modulating the reactivity of this compound?
Answer:
- Steric effects : The methyl group hinders nucleophilic attack at position 2, directing functionalization to position 5 or 8 .
- Electronic effects : Methyl’s electron-donating nature counterbalances fluorine’s withdrawal, stabilizing intermediates during electrophilic substitution .
- Biological implications : Methylation can reduce cytotoxicity while retaining target affinity, as seen in fluorinated kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
